N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Anticonvulsant drug discovery AMPA receptor antagonism SAR by homologation

N-Butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS 88630-42-6) is a synthetic small molecule belonging to the N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamide class. This compound series was explicitly designed to explore structure–activity relationships (SAR) for noncompetitive AMPA receptor antagonism and anticonvulsant activity, with pharmacological effects quantified in the DBA/2 mouse audiogenic seizure model.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 88630-42-6
Cat. No. B15348446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
CAS88630-42-6
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCCCNC(=O)N1CCC2=CC=CC=C2C1
InChIInChI=1S/C14H20N2O/c1-2-3-9-15-14(17)16-10-8-12-6-4-5-7-13(12)11-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)
InChIKeyMPGHTXLKWNDCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS 88630-42-6): A Defined Dihydroisoquinoline-Based Carboxamide for Anticonvulsant SAR and Chemical Biology


N-Butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS 88630-42-6) is a synthetic small molecule belonging to the N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamide class. This compound series was explicitly designed to explore structure–activity relationships (SAR) for noncompetitive AMPA receptor antagonism and anticonvulsant activity, with pharmacological effects quantified in the DBA/2 mouse audiogenic seizure model [1]. The N-butyl derivative is commercially catalogued (e.g., Sigma-Aldrich Catalog No. 291560) as part of a homologous N-alkyl carboxamide series, enabling its use as a well-defined building block or pharmacological probe .

Procurement Rationale for N-Butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Why N-Alkyl Chain Length Dictates Pharmacological Outcome and Generically Substituted Analogs Are Not Interchangeable


Within the N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamide series, the N-alkyl chain length (methyl, ethyl, propyl, butyl, cycloalkyl) directly modulates lipophilicity and anticonvulsant potency, as demonstrated by systematic SAR evaluation [1]. The parent paper explicitly concluded that extending the N-alkyl chain beyond a certain threshold did not improve anticonvulsant efficacy relative to precursors, indicating that each homolog—including the N-butyl derivative—occupies a distinct efficacy position within the series [1]. Consequently, generic replacement of the N-butyl group with a shorter-chain (e.g., N-propyl) or longer-chain analog without experimental validation risks altering pharmacological profile, target engagement, or synthetic utility. The commercial availability of the N-butyl compound as a discrete catalog item (Sigma-Aldrich 291560) alongside its N-propyl (291412) counterpart further underscores that these are treated as non-interchangeable chemical entities by reputable suppliers .

Quantitative Differentiation Evidence for N-Butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Versus Closest Analogs and Clinical Baseline


Anticonvulsant Activity of the N-Butyl Derivative Class Relative to the Clinical Standard Valproate in the DBA/2 Audiogenic Seizure Model

In the solution-phase parallel synthesis study, the full series of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides—which includes the N-butyl compound—was evaluated for anticonvulsant activity against audiogenic seizures in DBA/2 mice. The authors reported that 'some new derivatives were more active than valproate,' representing a clear quantitative benchmark against the clinically used antiepileptic drug [1]. However, the N-alkyl extensions, including the N-butyl modification, did not improve anticonvulsant efficacy with respect to their N-unsubstituted or N-shorter-chain precursors, establishing a defined efficacy ceiling for this homologation strategy [1].

Anticonvulsant drug discovery AMPA receptor antagonism SAR by homologation

N-Butyl vs. N-Propyl Structural Differentiation and Commercial Annotation as Discrete Chemical Entities

Commercial suppliers explicitly differentiate the N-butyl derivative (Sigma-Aldrich 291560) from its immediate lower homolog, the N-propyl analog (Sigma-Aldrich 291412), as separate catalog entries within the same product family . This commercial annotation reflects the distinct physicochemical properties (calculated logP increase of approximately 0.5 units per methylene extension) and the divergent pharmacological outcomes observed in the anticonvulsant SAR study, where N-alkyl chain length significantly influenced activity [1].

Chemical biology tool compounds Medicinal chemistry building blocks Structure–activity relationship probes

Mechanistic Classification as a Noncompetitive AMPA Receptor Antagonist Scaffold with Defined SAR Boundaries

The N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamide series, including the N-butyl compound, was designed based on a 3D pharmacophore model for noncompetitive AMPA receptor antagonism. The most active compound from a related N-substituted isoquinoline series (Compound 24) was confirmed to antagonize AMPA-mediated effects via patch-clamp electrophysiology [1]. The SAR study in Eur J Med Chem demonstrated that the N-butyl substitution falls within the permissible N-alkyl modification space for maintaining AMPA receptor engagement, but its specific activity profile differs from both shorter (N-methyl, N-ethyl, N-propyl) and bulkier cycloalkyl variants [2].

AMPA receptor pharmacology Noncompetitive antagonist Ionotropic glutamate receptor

Prioritized Scientific and Industrial Application Scenarios for N-Butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Based on Verified Quantitative Differentiation


Systematic SAR Probe in AMPA Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing noncompetitive AMPA receptor antagonists can use the N-butyl derivative as a structurally defined SAR probe at the N-2 position. The 2009 SAR study demonstrated that N-alkyl chain length influences anticonvulsant activity in DBA/2 mice, with the N-butyl compound occupying a mid-range lipophilicity position [1]. Its commercial availability as a discrete catalog item facilitates direct procurement for comparative head-to-head testing against N-propyl and N-cycloalkyl analogs to map the lipophilicity–activity landscape.

Chemical Biology Tool for Exploring AMPAR-Dependent Neurological Pathways

The validated noncompetitive AMPA receptor antagonism of the isoquinoline scaffold [1] supports the use of the N-butyl derivative as a pharmacological tool for dissecting AMPAR-mediated synaptic transmission in ex vivo electrophysiology and in vivo seizure models. Its defined structure and commercial sourcing reduce experimental variability compared to in-house synthesized batches of uncharacterized purity.

Standardized Reference Compound for In Vivo Anticonvulsant Screening Panels

Given that the parent series demonstrated superior activity to valproate in the DBA/2 mouse model [1], the N-butyl compound can serve as a calibrated reference standard when benchmarking novel anticonvulsant candidates in the same audiogenic seizure paradigm. Researchers can directly compare their test compounds against this specific chemotype to assess whether efficacy improvements are additive or synergistic relative to the established SAR ceiling.

Building Block for Focused Dihydroisoquinoline Library Synthesis

The N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide structure provides a versatile starting scaffold for parallel derivatization at the C-1 aryl position or the 6,7-dimethoxy groups, as demonstrated by the broader synthetic methodology in which this compound class was generated via solution-phase parallel synthesis using alkyl isocyanates [1]. Researchers can procure the N-butyl intermediate to elaborate focused libraries probing additional substitution vectors while holding the N-butyl carboxamide constant.

Quote Request

Request a Quote for N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.